molecular formula C12H17N B12506121 5-Isopropyl-2,3-dihydro-1H-inden-4-amine

5-Isopropyl-2,3-dihydro-1H-inden-4-amine

Cat. No.: B12506121
M. Wt: 175.27 g/mol
InChI Key: IREPHWBKWVUXEK-UHFFFAOYSA-N
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Description

5-Isopropyl-2,3-dihydro-1H-inden-4-amine is a chemical compound with a unique structure that includes an indene backbone substituted with an isopropyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2,3-dihydro-1H-inden-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropropionyl chloride with chlorobenzene in the presence of aluminum chloride, followed by further reactions to introduce the isopropyl and amine groups . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Isopropyl-2,3-dihydro-1H-inden-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

5-Isopropyl-2,3-dihydro-1H-inden-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropyl-2,3-dihydro-1H-inden-4-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical studies .

Comparison with Similar Compounds

  • 6-Fluoro-5-isopropyl-2,3-dihydro-1H-inden-4-amine
  • 1H-Inden-2-amine, 2,3-dihydro-

Comparison: Compared to similar compounds, 5-Isopropyl-2,3-dihydro-1H-inden-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For instance, the presence of the isopropyl group can affect the compound’s steric and electronic properties, leading to different interactions with molecular targets .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

5-propan-2-yl-2,3-dihydro-1H-inden-4-amine

InChI

InChI=1S/C12H17N/c1-8(2)10-7-6-9-4-3-5-11(9)12(10)13/h6-8H,3-5,13H2,1-2H3

InChI Key

IREPHWBKWVUXEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C2=C(CCC2)C=C1)N

Origin of Product

United States

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